2-Hydroxy-4-Methoxybenzophenone--d6

Catalog No.
S1780139
CAS No.
1219798-54-5
M.F
C14H12O3
M. Wt
233.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-Methoxybenzophenone--d6

CAS Number

1219798-54-5

Product Name

2-Hydroxy-4-Methoxybenzophenone--d6

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

Molecular Formula

C14H12O3

Molecular Weight

233.278

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D

InChI Key

DXGLGDHPHMLXJC-VIQYUKPQSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Synonyms

2-Hydroxy-4-Methoxybenzophenone--d6

Isotope-Labeled Internal Standard

2-Hydroxy-4-Methoxybenzophenone-d6, also known as Oxybenzone-d6, is a deuterated isotopically labeled analog of Oxybenzone (2-Hydroxy-4-methoxybenzophenone). Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (²H). This slight modification in the molecule's structure does not significantly alter its chemical properties but creates a mass difference detectable by mass spectrometry instruments.

The primary application of 2-Hydroxy-4-Methoxybenzophenone-d6 in scientific research lies in its use as an internal standard for quantitative analysis of Oxybenzone. Internal standards are compounds with similar chemical properties to the target analyte (Oxybenzone) but are not naturally present in the sample being analyzed. They are added to the sample in a known amount during sample preparation. By comparing the signal intensity of the analyte to the signal intensity of the internal standard, researchers can account for variations during sample preparation and analysis, leading to more accurate and precise quantification of Oxybenzone. Source: [Application of Isotope-Labeled Internal Standards in Quantitative Liquid Chromatography-Mass Spectrometry: ]

2-Hydroxy-4-Methoxybenzophenone-d6, also known as 2-Hydroxy-4-methoxybenzophenone, is a chemical compound that belongs to the class of benzophenones. It is characterized by its molecular formula C14H12O3C_{14}H_{12}O_3 and is recognized for its utility as an ultraviolet (UV) filter in various cosmetic and industrial applications. This compound absorbs UV radiation, thereby protecting skin and materials from the harmful effects of sun exposure. In its deuterated form (d6), hydrogen atoms are replaced with deuterium, which enhances its analytical properties, particularly in nuclear magnetic resonance spectroscopy.

  • Methylation: The introduction of methyl groups can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield phenolic compounds and other derivatives.

These reactions are crucial for synthesizing derivatives with modified properties for specific applications .

The biological activity of 2-Hydroxy-4-Methoxybenzophenone-d6 has been studied primarily in the context of its use as a UV filter. Toxicity studies conducted on laboratory animals indicate that while it is effective in protecting against UV radiation, it may also exhibit some adverse effects at high concentrations. For instance, studies showed that high doses could lead to increased liver and kidney weights and potential reproductive toxicity . Additionally, it has been identified as weakly mutagenic under certain conditions, necessitating caution in its use .

Several methods have been developed for synthesizing 2-Hydroxy-4-Methoxybenzophenone-d6:

  • Methylation followed by Hydrolysis: Starting from 2,4-dihydroxybenzophenone, this method involves methylation using dimethyl sulfate followed by hydrolysis to yield the desired product.
  • Friedel-Crafts Acylation: Utilizing resorcinol and benzoyl chloride under acidic conditions allows for the formation of benzophenone derivatives.
  • Phase Transfer Catalysis: This method employs phase transfer catalysts with alkali solutions to facilitate the reaction between 2,4-dihydroxybenzophenone and methyl halides under controlled temperatures .

The choice of synthesis method can influence the yield and purity of the final product.

2-Hydroxy-4-Methoxybenzophenone-d6 has several key applications:

  • Cosmetics: It is widely used as a UV filter in sunscreens and other cosmetic products to protect skin from UV damage.
  • Industrial Coatings: The compound is utilized in plastic surface coatings and polymers to enhance UV stability.
  • Analytical Chemistry: Its deuterated form is valuable in NMR spectroscopy for studying molecular structures due to improved signal resolution .

Interaction studies involving 2-Hydroxy-4-Methoxybenzophenone-d6 focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that it can interact with various biological macromolecules, potentially affecting their function. For instance, studies have shown that it can influence enzyme activity and may alter metabolic pathways when present at certain concentrations . Furthermore, its presence in aquatic environments raises concerns about its impact on aquatic life due to its persistence and potential toxicity .

Several compounds share structural similarities with 2-Hydroxy-4-Methoxybenzophenone-d6. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Oxybenzone (Benzophenone-3)Similar backboneWidely used sunscreen agent with strong UV absorption.
2-Hydroxy-4-Methoxybenzophenone-5-sulfonic acidSulfonic acid groupMore polar; used primarily in aqueous systems.
Benzophenone-4Similar backboneKnown for its strong UVB absorption properties; often used in sunscreens.

While these compounds share functional characteristics as UV filters, each possesses unique properties that make them suitable for specific applications within cosmetics and materials science.

Dates

Modify: 2023-08-15

Explore Compound Types